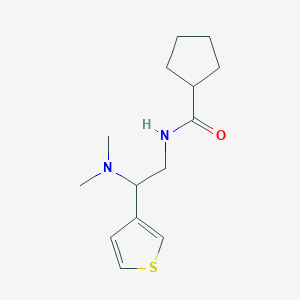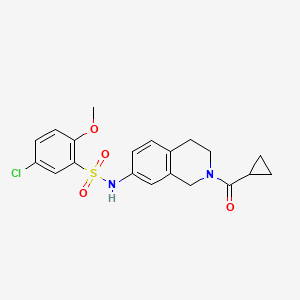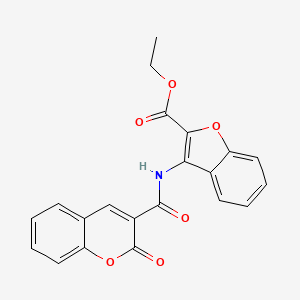
trans-2-Cyclopropyl-tetrahydrofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-2-Cyclopropyl-tetrahydrofuran-3-amine” is a complex organic compound that contains a cyclopropyl group, a tetrahydrofuran ring, and an amine group . It belongs to the class of substituted tetrahydrofurans, which have been popular targets for synthetic chemists due to the challenges associated with the synthesis of substituted heterocycles and the presence of tetrahydrofuran rings in natural and non-natural targets .
Synthesis Analysis
The synthesis of substituted tetrahydrofurans, such as “this compound”, has seen significant advances from 2005 to 2012 . Key methods include nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . A specific synthesis method for trans-2-substituted-cyclopropylamines involves the use of readily available α-chloroaldehydes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclopropyl group, a tetrahydrofuran ring, and an amine group . The empirical formula is C4H9NO, and the molecular weight is 87.12 .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite complex. For instance, asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins have been reported . Additionally, the addition of nucleophiles to cyclic acetals and hemiacetals is an effective method of building tetrahydrofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.458 and a density of 1.012 g/mL at 25 °C .Applications De Recherche Scientifique
Antitumor Activity
One notable application of trans-2-Cyclopropyl-tetrahydrofuran-3-amine is in antitumor research. A study by Marzano et al. (2010) explored a new class of antitumor trans-amine-amidine-Pt(II) cationic complexes. These complexes, including derivatives of cyclopropylamine, exhibited significant biological activity, particularly in overcoming cisplatin and multidrug resistance in cancer cells. They induced cancer cell death through p53-mediated apoptosis and were found to cause direct DNA damage, possibly through DNA adducts. These findings suggest a potential application of this compound derivatives in cancer therapy, specifically in cases where resistance to traditional treatments is an issue (Marzano et al., 2010).
Synthesis of Tetrahydro-1,3-oxazepines
Another application is in the synthesis of tetrahydro-1,3-oxazepines. Skvorcova et al. (2015) developed an efficient synthesis method involving the regioselective intramolecular amination of cyclopropylmethyl cation, leading to trans-tetrahydro-1,3-oxazepines. This process demonstrates the role of this compound in creating valuable chemical structures, potentially useful in various pharmaceutical and chemical applications (Skvorcova et al., 2015).
Catalysis in Organic Synthesis
Gomes et al. (2018) discussed the use of trans-4,5-Diamino-cyclopent-2-enones in organic synthesis, which are usually prepared through reactions involving secondary amines like cyclopropylamine. This study highlights the role of this compound in facilitating catalytic reactions in organic synthesis, particularly in water, which is a more environmentally friendly solvent compared to traditional organic solvents (Gomes et al., 2018).
Organocatalysis in Chemical Synthesis
Research by Ramachary et al. (2004) explored the use of amino acids and amines, including this compound, in organocatalysis. They demonstrated its application in a series of hetero-domino reactions, which are valuable in synthesizing complex chemical structures. This research underscores the potential of this compound in advanced organic synthesis techniques (Ramachary et al., 2004).
Biocatalysis in Chiral Amine Synthesis
Transaminases, which can utilize this compound, have been explored for their role in the synthesis of chiral amine compounds. Slabu et al. (2017) reviewed the applications of transaminases in synthesizing amine-containing compounds, highlighting the importance of this compound in biocatalytic processes. This research is particularly relevant in pharmaceutical and agrochemical industries, where chiral amines are widely used (Slabu et al., 2017).
Mécanisme D'action
The mechanism of action for the reactions involving “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” can involve several steps. For example, in the synthesis of trans-2-substituted-cyclopropylamines, the reaction proceeds via trapping of an electrophilic zinc homoenolate with an amine followed by ring-closure to generate the cyclopropylamine product .
Safety and Hazards
Orientations Futures
The future directions in the study and application of “trans-2-Cyclopropyl-tetrahydrofuran-3-amine” and similar compounds are likely to involve further exploration of their synthesis, reactions, and potential applications. This could include the development of new synthetic methods, the investigation of novel reaction mechanisms, and the exploration of potential uses in various fields .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-2-Cyclopropyl-tetrahydrofuran-3-amine involves the conversion of a cyclopropyl ketone to a cyclopropyl alcohol, followed by a reductive amination reaction to introduce the amine group.", "Starting Materials": [ "Cyclopropyl ketone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Ammonia" ], "Reaction": [ "Step 1: Reduction of cyclopropyl ketone to cyclopropyl alcohol using sodium borohydride", "Step 2: Protection of the alcohol group with hydrochloric acid to form the corresponding chloride", "Step 3: Ring opening of the cyclopropyl chloride with sodium hydroxide to form the corresponding carboxylic acid", "Step 4: Esterification of the carboxylic acid with tetrahydrofuran to form the corresponding ester", "Step 5: Reductive amination of the ester with ammonia to introduce the amine group and form trans-2-Cyclopropyl-tetrahydrofuran-3-amine" ] } | |
| 1799438-57-5 | |
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(2R,3S)-2-cyclopropyloxolan-3-amine |
InChI |
InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m0/s1 |
Clé InChI |
IJNIVGLVDMZFHZ-NKWVEPMBSA-N |
SMILES isomérique |
C1CO[C@@H]([C@H]1N)C2CC2 |
SMILES |
C1CC1C2C(CCO2)N |
SMILES canonique |
C1CC1C2C(CCO2)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820256.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2820258.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2820262.png)

![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)
![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)

![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)



